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Introduction

Aluminum magnesium silicate (MAS), a naturally occurring smectite clay, is a highly valuable

excipient in the pharmaceutical industry.[1][2] Comprised of colloidal montmorillonite and

saponite, its unique layered silicate structure, high specific surface area, and cation exchange

capacity make it an ideal candidate for developing controlled drug delivery systems.[1][2][3]

The negatively charged silicate sheets can interact with cationic drug molecules, leading to

intercalation where the drug is held within the clay's interlayer spaces.[4][5][6] This mechanism

protects the active pharmaceutical ingredient (API) and allows for its gradual and sustained

release, which can improve therapeutic efficacy, reduce dosing frequency, and minimize side

effects.[3][7] MAS is versatile and has been successfully formulated into various dosage forms,

including oral tablets, topical creams, and mucoadhesive buccal films.[1][8]

Applications in Controlled Drug Delivery

The application of aluminum magnesium silicate matrices spans several routes of

administration:

Oral Delivery: MAS is widely used in solid oral dosage forms as a binder and disintegrant.[1]

In controlled release formulations, it forms a hydrophilic gel matrix that modulates the
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release of the entrapped drug.[7] By complexing with the API, it can sustain the release

profile, often achieving zero-order release kinetics.[9][10] This is particularly beneficial for

highly water-soluble drugs, where it can prevent rapid initial release.[11] It has also been

used to enhance the solubility and bioavailability of poorly water-soluble drugs by creating

amorphous solid dispersions.[12]

Buccal and Transdermal Delivery: In combination with polymers like sodium alginate, MAS

can be formulated into films and mucoadhesive tablets for buccal delivery.[8][13][14] The

clay-drug complexes act as microreservoirs within the film, allowing for sustained permeation

of the drug across the mucosal membrane.[13][15] The mucoadhesive properties, enhanced

by the presence of MAS, ensure prolonged contact time at the site of absorption.[8][14]

Topical Delivery: As a rheology modifier and emulsion stabilizer, MAS is a key component in

creams and ointments.[16] It provides the desired viscosity and prevents the separation of

phases, ensuring uniform drug distribution and consistent application. For topical

applications, MAS can provide sustained release of the active ingredient directly at the site of

action.[16]

Mechanism of Drug Intercalation and Release

The primary mechanism for controlled release from MAS matrices involves the intercalation of

cationic drug molecules into the interlayer spaces of the negatively charged silicate sheets.

This process is driven by electrostatic interactions and cation exchange. The entrapped drug is

then released through a combination of diffusion and matrix erosion, often dependent on the

pH and ionic strength of the surrounding medium.
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Caption: Drug intercalation into MAS and subsequent release mechanism.
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Data Presentation
Table 1: Physicochemical Characterization of Drug-MAS Formulations
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Characterization
Technique

Parameter
Measured

Typical
Observation for
Drug-MAS
Complex

Reference

X-Ray Diffraction

(XRD)

Interlayer spacing (d-

spacing)

Increase in d-spacing

upon drug

intercalation.

[4][9]

Fourier-Transform

Infrared Spectroscopy

(FTIR)

Vibrational bands of

drug and MAS

Shifts in characteristic

peaks, indicating

electrostatic

interactions and

hydrogen bonding

between drug and

silicate layers.

[4][10]

Differential Scanning

Calorimetry (DSC)

Thermal transitions

(e.g., melting point)

Disappearance or shift

of the drug's melting

endotherm,

suggesting the drug is

in an amorphous state

or molecularly

dispersed within the

clay.

[5][9]

Isothermal Titration

Calorimetry (ITC)

Binding Affinity (Ka),

Enthalpy (ΔH)

High binding affinity,

often with an

exothermic enthalpy

change, indicating a

spontaneous and

enthalpically driven

binding process.

[9][17]

Scanning Electron

Microscopy (SEM)

Surface morphology Changes in particle

morphology and

aggregation upon

drug complexation.

Can show smooth

[4][10]
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surfaces on coated

tablets.

Table 2: Summary of In Vitro Drug Release Kinetics from MAS Matrices
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Drug Model
Formulation
Type

Release
Medium

Release
Kinetics
Model

Key
Findings

Reference

Gentamicin Clay Matrix N/A

Higuchi,

Korsmeyer-

Peppas

Sustained

release

profile

achieved.

[4]

Propranolol

HCl

HPMC Matrix

Tablets

pH 1.2 and

6.8 buffer

Zero-order,

Higuchi

Complexation

with MAS led

to prolonged,

near zero-

order release

compared to

the free drug.

[6][9]

Acetaminoph

en

Coated

Tablets

Acidic

medium & pH

6.8 buffer

Zero-order,

Diffusion/Ero

sion

Coated

tablets

showed zero-

order release

in acid,

followed by

swelling and

erosion at

higher pH.

[10]

Nicotine

Sodium

Alginate

Tablets

N/A

Zero-order,

Swelling/Eros

ion

The swollen

gel matrix of

the tablets

controlled

drug diffusion

and release.

[8]

Theophylline Smectite

Hybrid

pH 1.2 and

pH 6.8/7.4

N/A Drug

remained

bound in

simulated

gastric fluid

(pH 1.2) and

[5]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 15 Tech Support

https://www.researchgate.net/publication/309625062_Magnesium_aluminium_silicate-gentamicin_complex_for_drug_delivery_systems_Preparation_physicochemical_characterisation_and_release_profiles_of_the_drug
https://pmc.ncbi.nlm.nih.gov/articles/PMC3630724/
https://pubmed.ncbi.nlm.nih.gov/32717386/
https://pubmed.ncbi.nlm.nih.gov/17056214/
https://pubmed.ncbi.nlm.nih.gov/21594728/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6280968/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393108?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


showed

prolonged

release in

simulated

intestinal

fluid.

Experimental Protocols
Protocol 1: Preparation of Drug-Aluminum Magnesium Silicate (MAS) Complexes

This protocol describes a common method for preparing drug-MAS complexes via aqueous

dispersion.

Materials:

Active Pharmaceutical Ingredient (API), cationic

Aluminum Magnesium Silicate (pharmaceutical grade)

Deionized water

pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)

Magnetic stirrer and stir bar

Centrifuge

Freeze-dryer or drying oven

Procedure:

MAS Dispersion: Disperse a defined amount of MAS (e.g., 1% w/v) in deionized water under

constant magnetic stirring until a homogenous colloidal dispersion is formed. This may take

several hours.

Drug Solution Preparation: Separately, dissolve the API in deionized water to create a stock

solution of known concentration.
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Complexation: Slowly add the API solution to the MAS dispersion while stirring continuously.

pH Adjustment: Adjust the pH of the mixture to a level that ensures the drug is in its cationic

form to facilitate electrostatic interaction with the negatively charged MAS.[5][8]

Incubation: Allow the mixture to stir for an extended period (e.g., 24 hours) at a controlled

temperature (e.g., 25°C) to ensure maximum intercalation.[17]

Separation: Separate the formed drug-MAS complex from the supernatant by centrifugation.

Washing: Wash the collected solid complex with deionized water to remove any unbound

drug. Repeat the centrifugation and washing steps 2-3 times.

Drying: Dry the final product. Freeze-drying is often preferred to obtain a fine powder, but

oven drying at a controlled temperature (e.g., 60°C) can also be used.

Characterization: The resulting powder should be characterized to confirm complex

formation and determine drug loading.

Protocol 2: Characterization of Drug-MAS Complexes

This protocol outlines key analytical techniques to confirm the successful formation of the drug-

MAS complex.

1. X-Ray Diffraction (XRD) Analysis:

Objective: To confirm the intercalation of the drug into the MAS layers by measuring changes

in the basal spacing (d-spacing).

Sample Preparation: Gently pack the dried powder sample of the drug-MAS complex, pure

MAS, and pure drug into the sample holder.

Instrumentation: Use a powder X-ray diffractometer with Cu Kα radiation.

Analysis: Scan the samples over a 2θ range (e.g., 2° to 40°). An increase in the d-spacing of

the (001) plane for the complex compared to pure MAS indicates successful drug

intercalation.[4][9]
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2. Fourier-Transform Infrared (FTIR) Spectroscopy:

Objective: To identify the interactions (e.g., hydrogen bonds, electrostatic interactions)

between the drug and MAS.

Sample Preparation: Prepare pellets by mixing a small amount of the sample with KBr

powder and compressing it. Alternatively, use an Attenuated Total Reflectance (ATR-FTIR)

accessory.

Analysis: Record the spectra over a range (e.g., 4000 to 400 cm⁻¹). Compare the spectrum

of the complex with those of the individual components. Shifts in the characteristic

absorption bands of the drug's functional groups (e.g., amine groups) and the Si-O bands of

MAS indicate interaction.[4][10]

3. In Vitro Drug Release Study

This protocol describes how to evaluate the drug release profile from a MAS-based formulation

(e.g., tablets).

Materials:

Drug-MAS complex tablets

USP Dissolution Apparatus 2 (Paddle type)

Dissolution medium (e.g., simulated gastric fluid pH 1.2, simulated intestinal fluid pH 6.8)

UV-Vis Spectrophotometer or HPLC system for drug quantification

Syringes and filters

Procedure:

Apparatus Setup: Set up the dissolution apparatus. Fill the vessels with a defined volume

(e.g., 900 mL) of the dissolution medium, maintained at 37 ± 0.5°C. Set the paddle speed

(e.g., 50 rpm).

Sample Introduction: Place one tablet into each dissolution vessel.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 15 Tech Support

https://www.researchgate.net/publication/309625062_Magnesium_aluminium_silicate-gentamicin_complex_for_drug_delivery_systems_Preparation_physicochemical_characterisation_and_release_profiles_of_the_drug
https://pubmed.ncbi.nlm.nih.gov/17056214/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12393108?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a

specific volume of the medium (e.g., 5 mL).

Medium Replacement: Immediately replace the withdrawn volume with an equal volume of

fresh, pre-warmed dissolution medium to maintain a constant total volume.

Sample Preparation: Filter the collected samples through a suitable filter (e.g., 0.45 µm) to

remove any undissolved particles.

Quantification: Analyze the concentration of the drug in each sample using a validated

analytical method like UV-Vis spectrophotometry or HPLC.

Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot

the cumulative percentage of drug released versus time to obtain the release profile. The

data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-

Peppas) to understand the release mechanism.[4]
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Caption: Workflow for preparation and analysis of MAS delivery systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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